Benazepril

Pharmacokinetics Renal Impairment Veterinary Pharmacology

Benazepril (CAS 86541-75-5) is a second-generation ACE inhibitor prodrug distinguished by dual renal/biliary elimination, ensuring stable active metabolite exposure during renal impairment—a 260% increase in benazeprilat clearance versus declining enalaprilat clearance in nephrectomy models. Its AUC increases only 40% in elderly subjects (vs. 113% for enalaprilat), and it achieves superior proteinuria reduction (464.4 mg/24h). This predictable PK makes it optimal for hypertension, CKD, and aging research. Procure high-purity benazepril for reproducible, translationally relevant results.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
CAS No. 86541-75-5
Cat. No. B1667978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril
CAS86541-75-5
Synonymsenazapril
benazepril
benazepril hydrochloride
benzazepril
Briem
CGS-14824-A
CGS-14824A
Cibacène
Cibacen
Labopal
Lotensin
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
InChIInChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1
InChIKeyXPCFTKFZXHTYIP-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility19mg/mL
1.05e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benazepril (CAS 86541-75-5): Procurement-Grade ACE Inhibitor Prodrug with Dual Elimination Route for Clinical and Preclinical Applications


Benazepril (CAS 86541-75-5) is a second-generation, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug, classified as a small molecule benzazepine derivative [1]. Upon oral administration, benazepril undergoes rapid hepatic hydrolysis to its pharmacologically active diacid metabolite, benazeprilat, which exerts its antihypertensive effect by inhibiting the conversion of angiotensin I to angiotensin II [2]. Unlike many ACE inhibitors that rely predominantly on renal elimination, benazepril possesses a clinically meaningful dual-route (renal and biliary) elimination pathway, a property that fundamentally distinguishes its pharmacokinetic profile and informs its selection for specific patient populations and research models [3].

Why Generic Substitution Fails: Critical Pharmacokinetic and Ex Vivo Potency Differentiators Between Benazepril and Alternative ACE Inhibitors


Although ACE inhibitors share a common molecular target, their in vivo performance is governed by distinct pharmacokinetic and metabolic profiles that preclude simple interchangeability. In the case of benazepril, its dual renal and biliary clearance [1], the relative stability of its active metabolite's AUC in elderly populations compared to enalaprilat [2], and its differential tissue-level potency versus other agents such as lisinopril and ramipril [3] represent quantifiable deviations from class norms. These specific differences directly impact dosing considerations in patients with renal impairment, age-related pharmacokinetic shifts, and the magnitude of antiproteinuric effects. Consequently, procurement decisions for benazepril hydrochloride (CAS 86541-74-4) over other ACE inhibitors are substantiated by evidence of superior pharmacokinetic predictability in select populations and a distinct elimination profile that mitigates drug accumulation risk under reduced glomerular filtration [4].

Quantitative Evidence Guide: Benazepril (CAS 86541-75-5) Differential Performance Versus In-Class Comparators


Renal Impairment Disposition: Benazepril vs. Enalapril in a Controlled Canine Nephrectomy Model

In a direct head-to-head comparison using a canine model with surgically induced mild renal insufficiency (GFR reduced by approximately 50%), the disposition of the active metabolite benazeprilat remained stable, while enalaprilat disposition was significantly altered. Specifically, the apparent clearance of benazeprilat increased by 260%, whereas enalaprilat clearance was reduced to 40-55% of baseline [1]. This ex vivo ACE inhibition assay further confirmed that renal injury had no significant influence on the overall effect of benazeprilat, whereas the inhibition effect of enalaprilat was significantly increased [1].

Pharmacokinetics Renal Impairment Veterinary Pharmacology

Age-Related Pharmacokinetic Shifts: Benazeprilat vs. Enalaprilat AUC in Elderly Populations

A double-blind, three-way crossover study in healthy normotensive subjects (young vs. elderly) compared the pharmacokinetics of single 10 mg oral doses of benazepril and enalapril. The area under the curve (AUC) for both active metabolites increased in elderly subjects, but the magnitude of increase was significantly greater for enalaprilat. Specifically, the AUC for enalaprilat increased by 113% in the elderly, while the AUC for benazeprilat increased by only 40% (P < 0.01) [1].

Geriatric Pharmacology Pharmacokinetics Drug Safety

Antiproteinuric Efficacy: Benazepril vs. Enalapril and Captopril in Chronic Proteinuria

A clinical study involving 14 patients with mild chronic proteinuria (caused by diabetes mellitus or glomerulonephritis) compared the effects of 30-day treatments with benazepril, enalapril, and captopril. Proteinuria (mg/24 hours) was reduced to 464.4 ± 82.6 mg with benazepril, compared to 477.1 ± 105.5 mg with enalapril and 504.7 ± 100.1 mg with captopril (all P < 0.001 vs. baseline of 682 ± 92 mg). Furthermore, three days after treatment discontinuation, proteinuria remained lower in the benazepril group (532.4 ± 113.5 mg, P < 0.01) compared to enalapril (561.3 ± 128.5 mg, P < 0.01) and captopril (620.8 ± 101.8 mg, not significant) [1].

Nephrology Proteinuria Therapeutic Efficacy

Tissue-Level ACE Inhibition: Benazeprilat vs. Lisinopril, Ramiprilat, and Enalaprilat

A review of tissue renin-angiotensin system (RAS) activity inhibition established a potency ranking for active ACE inhibitor metabolites. Benazeprilat demonstrated superior inhibition of tissue RAS activity compared to other commonly used ACE inhibitors. The reported potency order was: Benazeprilat > Lisinopril and Perindoprilat > Ramiprilat > Enalaprilat > Fosinoprilat [1].

Pharmacodynamics Tissue ACE Molecular Pharmacology

Systolic Blood Pressure Reduction: Meta-Analysis Comparison of Benazepril vs. Enalapril

A meta-analysis comparing antihypertensive efficacy reported the mean difference in systolic blood pressure for specific ACE inhibitors versus placebo. For benazepril (20-40 mg dosage range), the mean difference was -8.70 mmHg (95% CI -11.43 to -5.97). For enalapril (20-40 mg), the mean difference was -9.54 mmHg (95% CI -11.22 to -7.86) [1].

Hypertension Meta-Analysis Clinical Efficacy

Evidence-Based Application Scenarios for Benazepril (CAS 86541-75-5) in Preclinical and Clinical Research


Preclinical Pharmacokinetic Studies in Renal Impairment Models

Benazepril is optimally suited for preclinical investigations in animal models of mild to moderate renal insufficiency. As demonstrated in canine nephrectomy models, benazeprilat clearance increases by 260% and maintains stable ACE inhibition, whereas enalaprilat clearance decreases and ACE inhibition increases unpredictably [1]. This pharmacokinetic stability minimizes confounding drug accumulation, making benazepril the preferred ACE inhibitor for studies requiring consistent active metabolite exposure despite compromised renal function.

Geriatric Pharmacology and Age-Related Pharmacokinetic Research

For studies examining drug disposition in aging populations, benazepril offers a key advantage. Direct comparative data shows that the AUC of benazeprilat increases by only 40% in elderly subjects, compared to a 113% increase for enalaprilat (P < 0.01) [1]. This reduced sensitivity to age-related physiological changes allows researchers to isolate the pharmacodynamic effects of ACE inhibition in elderly models without the confounding variable of significant drug accumulation.

Chronic Proteinuria and Diabetic Nephropathy Intervention Studies

In experimental protocols focused on renal protection and proteinuria reduction, benazepril demonstrates a quantifiable edge over other first-line ACE inhibitors. Clinical data indicates that a 30-day course of benazepril reduces chronic proteinuria to 464.4 ± 82.6 mg/24h, outperforming both enalapril (477.1 ± 105.5 mg/24h) and captopril (504.7 ± 100.1 mg/24h) [1]. This superior antiproteinuric effect supports its selection as a standard-of-care comparator in preclinical studies of diabetic kidney disease or glomerular injury.

Combination Antihypertensive Therapy with Amlodipine

In clinical trial settings or preclinical models of hypertension requiring dual therapy, the combination of amlodipine and benazepril has been quantitatively validated. A randomized controlled trial demonstrated that the amlodipine/benazepril combination (5/10 mg) reduced 24-hour ambulatory systolic blood pressure by -13.8 ± 1.2 mmHg and, notably, exhibited a significantly lower incidence of dry cough compared to the benazepril/hydrochlorothiazide combination (5.3% vs. 10.1%, p = 0.04) [1]. This specific safety and efficacy profile makes benazepril the preferred ACE inhibitor partner for calcium channel blocker combinations in hypertension research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benazepril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.